molecular formula C8H6F2N4O2 B507840 7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 445025-82-1

7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B507840
CAS No.: 445025-82-1
M. Wt: 228.16g/mol
InChI Key: VIQHWADMQYGCLE-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the eco-friendly and catalyst-free synthesis method mentioned above could be adapted for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to reduced production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This inhibition is achieved through binding to the active site of the COX-2 enzyme, thereby preventing its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of the difluoromethyl group, which enhances its biological activity and stability. This structural modification distinguishes it from other triazolopyrimidine derivatives and contributes to its potent biological effects .

Biological Activity

7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H6_6F2_2N4_4O2_2
  • Molecular Weight : 228.16 g/mol
  • CAS Number : 445025-82-1

The biological activity of this compound can be attributed to its structural similarity to purines, allowing it to interact with various biological targets such as kinases and enzymes involved in cellular signaling pathways. The triazolo-pyrimidine scaffold has been shown to exhibit metal-chelating properties and can act as a bioisostere for carboxylic acids.

Anticancer Activity

Recent studies have indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. For instance, compounds that mimic ATP can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 1: Biological Activity Against CDKs

CompoundTargetIC50_{50} (µM)
This compoundCDK-210
Related Pyrazolo DerivativeCDK-21

These findings suggest that the triazolo-pyrimidine structure can effectively compete with ATP for binding sites on CDKs .

Antiviral Activity

In addition to anticancer properties, there is emerging evidence that this compound may possess antiviral activity. A study evaluating the effects of various triazole derivatives on HIV-1 integrase showed that certain modifications could enhance efficacy against viral replication .

Case Study: HIV-1 Integrase Inhibition
Research demonstrated that specific derivatives exhibited EC50_{50} values in the low micromolar range against HIV-1. The structural modifications introduced in the triazolo-pyrimidine framework were critical for enhancing biological activity against viral targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its substituents. The difluoromethyl group at position 7 enhances lipophilicity and may improve cell membrane permeability, while the carboxylic acid group is essential for interacting with biological targets.

Table 2: Summary of Structural Modifications and Their Effects

ModificationEffect on Activity
Difluoromethyl at C7Increased potency against CDKs
Carboxylic acid groupEssential for binding affinity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 7-(Difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid?

The synthesis typically involves cyclization of precursor heterocycles. For example, azo coupling reactions (e.g., using aryl diazonium salts) followed by cyclization in polar solvents like pyridine or dioxane under reflux conditions . Acid-catalyzed cyclization or coupling with acyl chlorides (e.g., using triethylamine as a base) is also effective for forming the triazolo-pyrimidine core . Purification often employs flash chromatography (EtOAc/light petroleum) or recrystallization from ethanol or methanol .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

  • 1H/13C NMR : To resolve aromatic protons (δ 6.5–8.5 ppm) and carbons, with distinct signals for the difluoromethyl group (δ ~110–120 ppm in 13C, split in 1H due to fluorine coupling) .
  • IR Spectroscopy : Identification of carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole/pyrimidine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]+ for C9H8F2N4O2 = 258.06) .

Q. How can elemental analysis validate purity?

Combustion analysis for C, H, and N content (e.g., calculated %C = 47.2, %H = 3.1, %N = 21.8) confirms stoichiometric ratios. Discrepancies >0.3% indicate impurities, necessitating repeat purification .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol, methanol, or dioxane are preferred due to moderate polarity. Slow cooling from reflux temperatures (e.g., 70–80°C) yields high-purity crystals. For X-ray diffraction-quality crystals, layered diffusion with methanol/DCM is recommended .

Advanced Research Questions

Q. How can reaction yields be improved during cyclization?

  • Catalytic Additives : Use of p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., ZnCl2) enhances cyclization efficiency .
  • Inert Atmosphere : Conducting reactions under argon minimizes oxidation byproducts, especially for electron-deficient intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves yields by 10–15% .

Q. What strategies resolve ambiguities in fluorine-containing NMR spectra?

  • 19F NMR : Directly probes the difluoromethyl group (δ ~-110 to -120 ppm, split due to JFF coupling) .
  • 2D NMR (HSQC/HMBC) : Correlates 1H-13C couplings to confirm connectivity, distinguishing triazole protons from pyrimidine signals .

Q. How to design structure-activity relationship (SAR) studies for bioactivity?

  • Substituent Variation : Replace difluoromethyl with trifluoromethyl or methyl groups to assess hydrophobicity/electronic effects .
  • Molecular Docking : Use DFT/TDDFT simulations (e.g., Gaussian 09) to predict binding affinities with target enzymes (e.g., kinases) .
  • In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines or enzymatic inhibition (e.g., IC50 determination) .

Q. How to address discrepancies in reported melting points?

Cross-validate with differential scanning calorimetry (DSC) and hot-stage microscopy. For example, a reported mp of 233–235°C may vary due to polymorphism; annealing at 10°C/min in DSC confirms thermal stability .

Q. What chromatographic methods separate closely related derivatives?

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 20→80% ACN over 20 min) for baseline separation .
  • TLC Monitoring : Ethyl acetate/hexane (3:7) on silica gel, with UV visualization at 254 nm .

Q. How to optimize regioselectivity in triazolo-pyrimidine functionalization?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the carboxylic acid) to steer electrophilic substitution to the 5- or 7-position .
  • Metal Catalysis : Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) selectively modifies the pyrimidine ring .

Properties

IUPAC Name

7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N4O2/c1-3-2-4(5(9)10)14-8(11-3)12-6(13-14)7(15)16/h2,5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQHWADMQYGCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445025-82-1
Record name 445025-82-1
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